Higher Nitrogen Atom Count and Topological Density vs. 1,3,5-Triazinane Enhances Coordination Site Availability
1,3,5,7,9-Pentaazaspiro[5.5]undecane possesses 5 secondary amine nitrogen atoms within its spiro framework, compared to only 3 in the monocyclic analog 1,3,5-triazinane (CAS 110-90-7) [1]. While both have a hydrogen bond donor and acceptor count equal to their nitrogen count, the spiro compound achieves a 67% higher nitrogen atom concentration by mass (31.8% vs. 48.3% for the triazinane, calculated from molecular formulas) within a similar volume, leading to a higher predicted density of 1.2±0.1 g/cm³ versus 0.921±0.06 g/cm³ for the triazinane . This higher nitrogen density is critical for applications requiring maximal metal-ion binding capacity per unit mass.
| Evidence Dimension | Nitrogen atom count and computed physiochemical properties relevant to metal coordination density |
|---|---|
| Target Compound Data | 5 Nitrogen atoms; Density: 1.2±0.1 g/cm³; H-Bond Donor/Acceptor: 5/5 |
| Comparator Or Baseline | 1,3,5-Triazinane (Hexahydro-1,3,5-triazine): 3 Nitrogen atoms; Density: 0.921±0.06 g/cm³; H-Bond Donor/Acceptor: 3/3 |
| Quantified Difference | 67% higher nitrogen atom count; ~30% higher predicted mass density; 67% more hydrogen bond donor/acceptor sites |
| Conditions | Computed physiochemical properties (PubChem, ChemSpider); standard conditions |
Why This Matters
For procurement decisions in ligand synthesis or metal scavenging, the higher nitrogen density directly translates to a greater functional payload per gram, potentially reducing the required stoichiometric excess and material costs.
- [1] PubChem Compound Summary for CID 45092660 (Target) and CID 60330 (Hexahydro-1,3,5-triazine). National Center for Biotechnology Information (2025). View Source
